2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18326662
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN2O |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11BrN2O/c1-18-13-6-3-7-17-9-12(16-14(13)17)10-4-2-5-11(15)8-10/h2-9H,1H3 |
| Standard InChI Key | KFKSKNJIESEUEG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br |
Introduction
Structural Characteristics and Nomenclature
Imidazo[1,2-a]pyridines consist of a fused imidazole and pyridine ring, with substitution patterns critically influencing their electronic and steric properties. For 2-(3-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine, the bromine atom at the 3-position of the phenyl group and the methoxy group at the 8-position of the imidazo[1,2-a]pyridine core introduce distinct reactivity and intermolecular interaction capabilities .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine |
| Molecular Formula | C₁₄H₁₁BrN₂O |
| Molecular Weight | 303.15 g/mol |
| Canonical SMILES | COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br |
| InChI Key | ZEZYZARKXHWNED-UHFFFAOYSA-N |
The bromophenyl group enhances electrophilic aromatic substitution potential, while the methoxy substituent contributes to electron-donating effects, modulating the compound’s solubility and binding affinity .
Synthetic Methodologies
Copper-Catalyzed Intramolecular Coupling
A prominent route to imidazo[1,2-a]pyridines involves copper-catalyzed Ullmann-type C–N coupling. For example, π-expanded analogs are synthesized via a one-pot sequential approach using 2-(2-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde substrates, achieving yields of 50–85% . Adapting this method, the 8-methoxy derivative could be synthesized by introducing methoxy groups at the appropriate stage, leveraging orthogonal protecting groups to direct regioselectivity.
Bromination and Functionalization
The patent CN104974081A details a bromination method for pyridine derivatives using bromine and sulfuric acid at 130–140°C . While this protocol targets 3-bromopyridine, analogous conditions could brominate the phenyl ring of precursor molecules. Subsequent methoxylation via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may install the methoxy group at the 8-position .
Physicochemical Properties
Solubility and Stability
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), while the bromophenyl moiety increases lipophilicity, favoring membrane permeability in biological systems . Stability studies of related compounds suggest resistance to hydrolysis under physiological pH, though photodegradation may occur due to the aromatic bromine .
Spectroscopic Profiles
UV-Vis absorption spectra of analogous imidazo[1,2-a]pyridines show maxima near 300–350 nm, attributed to π→π* transitions. Fluorescence emission peaks at 400–450 nm with large Stokes shifts (>100 nm) indicate potential applications in optoelectronics . The 8-methoxy substituent is expected to redshift absorption/emission wavelengths compared to 6-methoxy isomers due to extended conjugation .
Biological and Pharmacological Activities
Antimicrobial Properties
Halogenated derivatives display broad-spectrum antimicrobial activity. In vitro assays reveal MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli for bromophenyl-substituted analogs. The methoxy group’s electron-donating effects could enhance membrane interaction, though empirical validation is needed.
Comparative Analysis with Positional Isomers
Table 2: Substituent Position Impact
| Property | 6-Methoxy Isomer | 8-Methoxy Isomer (Predicted) |
|---|---|---|
| LogP | 2.8 | 3.1 |
| λ<sub>abs</sub> (nm) | 318 | 325 |
| Fluorescence Quantum Yield | 0.45 | 0.38 |
The 8-methoxy isomer’s larger LogP suggests improved blood-brain barrier penetration, while reduced quantum yield may stem from enhanced non-radiative decay .
Industrial and Research Applications
Medicinal Chemistry
As a kinase inhibitor scaffold, this compound could target EGFR or ALK receptors. Structure-activity relationship (SAR) studies are needed to optimize selectivity .
Optoelectronic Materials
The π-expanded core and fluorescence properties position it as a candidate for organic light-emitting diodes (OLEDs). Enhanced charge transport in thin films has been observed in related compounds .
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